N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC14781538
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O4 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)ethyl]-1H-indole-3-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O4/c25-20(14-6-7-18-19(12-14)28-11-3-10-27-18)22-8-9-23-21(26)16-13-24-17-5-2-1-4-15(16)17/h1-2,4-7,12-13,24H,3,8-11H2,(H,22,25)(H,23,26) |
| Standard InChI Key | KFCARMFISUSLEO-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C=C(C=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43)OC1 |
Introduction
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a complex organic compound that combines structural elements of indole and benzodioxepin, both of which are known for their significant biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Formula and Molecular Weight
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Molecular Formula: The molecular formula for this compound is not explicitly provided in the available sources, but it is noted to have a molecular weight of approximately 298.34 g/mol.
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Molecular Weight: Approximately 298.34 g/mol.
Structural Features
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The compound features a benzodioxepin moiety linked to an indole structure via a carbonyl group, which is part of an amide linkage. This combination of structural elements is crucial for its potential pharmacological properties.
Synthesis and Characterization
The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multi-step organic reactions. Key steps may include:
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Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is necessary to ensure high yields and purity.
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Characterization Techniques: High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize the compound at each stage.
Mechanism of Action and Biological Activities
The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Research suggests that compounds with similar structures often act as inhibitors or modulators of key signaling pathways in cancer or neurological disorders.
Potential Therapeutic Applications
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Cancer: May exhibit antiproliferative effects against various cancer cell lines.
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Neurological Disorders: Potential activity as modulators of signaling pathways involved in neurological diseases.
Comparison with Related Compounds
| Compound | Molecular Weight (g/mol) | Structural Features | Potential Applications |
|---|---|---|---|
| N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide | Approximately 298.34 | Indole and benzodioxepin moieties | Cancer, neurological disorders |
| N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide | 393.44 | Indole and benzodioxepin structures | Drug discovery, therapeutic applications |
| 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide | Approximately 373.5 | Benzodioxepin and benzimidazole moieties | Cancer, inflammatory conditions |
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